Welcome to the BenchChem Online Store!
molecular formula C11H13BrO2 B125307 Tert-butyl 4-bromobenzoate CAS No. 59247-47-1

Tert-butyl 4-bromobenzoate

Cat. No. B125307
M. Wt: 257.12 g/mol
InChI Key: BFJJYXUCGYOXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04818819

Procedure details

To a mixture of 5.5 g of dry tert.-butanol and 7.08 g of dry pyridine is added a solution of 9.79 g of 4-bromobenzoyl chloride in 20 ml of anhydrous methylene chloride. The mixture is stirred under nitrogen for 2 days. The reaction mixture is then diluted with methylene chloride, and the organic solution extracted with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residual oil is distilled under reduced pressure to give 8.9 g (70%) of tert.-butyl 4-bromobenzoate as a colorless oil: b.p. 91°-92° C./1.2 mm; NMR (CDCl3, 80 MHz) delta 1.59 (s, 9H), 7.53 (d, 2H, J=8.7 Hz); IR (neat) 2970, 1710, 1585, 1475, 1390, 1290, 1160, 1110, 1070, 845 and 745 cm-1.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
7.08 g
Type
reactant
Reaction Step One
Quantity
9.79 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].N1C=CC=CC=1.[Br:12][C:13]1[CH:21]=[CH:20][C:16]([C:17](Cl)=[O:18])=[CH:15][CH:14]=1>C(Cl)Cl>[Br:12][C:13]1[CH:21]=[CH:20][C:16]([C:17]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:18])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
7.08 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
9.79 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred under nitrogen for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the organic solution extracted with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residual oil is distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
BrC1=CC=C(C(=O)OC(C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.